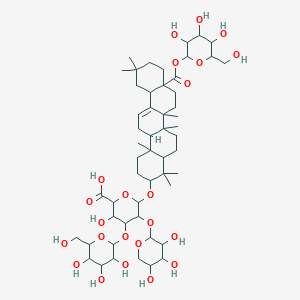

Tubeimoside II

Vue d'ensemble

Description

Mécanisme D'action

- Its main role is to inhibit tumor growth, induce apoptosis (programmed cell death) in cancer cells, and suppress tumor invasion and metastasis .

- Tubeimoside II interacts with several cellular components:

- This compound impacts multiple pathways:

- Cellular Effects : It promotes cancer cell death, inhibits proliferation, and modulates immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

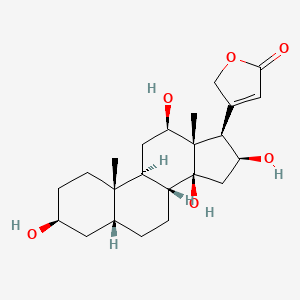

Tubeimoside II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme caspase-3, which is involved in the execution phase of apoptosis. This compound activates caspase-3, leading to programmed cell death in cancer cells . Additionally, this compound interacts with the protein Bcl-2, a key regulator of apoptosis. By downregulating Bcl-2, this compound promotes apoptosis in cancer cells . The compound also affects the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. This compound inhibits topoisomerase II, leading to DNA damage and cell death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. This compound also influences cell signaling pathways, such as the MKK4-p38α axis, which plays a critical role in cell survival and apoptosis . This compound has been shown to suppress tumor growth by inducing methuosis in a xenograft mouse model of hepatocellular carcinoma . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . It also impacts cellular metabolism by altering lipid metabolism, particularly cholesterol biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to and activates caspase-3, leading to the cleavage of various substrates and the execution of apoptosis . The compound also inhibits the activity of topoisomerase II, resulting in DNA damage and cell death . This compound downregulates the expression of Bcl-2, promoting apoptosis in cancer cells . Additionally, this compound induces methuosis by hyperactivating the MKK4-p38α axis and boosting lipid metabolism, especially cholesterol biosynthesis . These molecular interactions highlight the multifaceted mechanism of action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the induction of apoptosis and methuosis by this compound occurs within hours of treatment, with significant cell death observed after 24 to 48 hours . Long-term effects of this compound include sustained suppression of tumor growth and reduced metastasis in animal models . These findings suggest that this compound maintains its efficacy over time, making it a valuable therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces apoptosis and methuosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window of this compound is relatively narrow, necessitating careful dose optimization to maximize its antitumor effects while minimizing toxicity . Studies have shown that combining this compound with other chemotherapeutic agents can enhance its efficacy and reduce the required dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound has been shown to boost cholesterol biosynthesis by upregulating the expression of key enzymes involved in this pathway . Additionally, this compound affects the activity of enzymes involved in fatty acid metabolism, leading to alterations in metabolic flux and metabolite levels . These metabolic changes contribute to the overall antitumor effects of this compound by disrupting cellular homeostasis and promoting cell death .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is soluble in dimethyl sulfoxide and methanol but insoluble in water . This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and lysosomes . This localization is crucial for its activity, as it allows this compound to interact with its target enzymes and proteins effectively .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and lysosomes, where it exerts its effects on cellular processes . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . In the cytoplasm, this compound interacts with enzymes and proteins involved in apoptosis and DNA repair . In lysosomes, this compound induces methuosis by disrupting lysosomal membrane integrity and promoting vacuolization . These subcellular interactions are essential for the overall efficacy of this compound as an antitumor agent.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Tubeimoside-B implique plusieurs étapes, à partir de l'acide oléanolique, un triterpénoïde courant. Le processus comprend des réactions de glycosylation pour attacher des fractions de sucre à l'épine dorsale du triterpénoïde. Les conditions de réaction typiques impliquent l'utilisation de donneurs et d'accepteurs de glycosyle, avec des catalyseurs tels que les acides de Lewis pour faciliter la glycosylation .

Méthodes de production industrielle

La production industrielle du Tubeimoside-B repose principalement sur l'extraction de Bolbostemma paniculatum. La matière végétale est soumise à une extraction par solvant, suivie d'une purification chromatographique pour isoler le Tubeimoside-B. Cette méthode garantit une grande pureté du composé et est plus rentable que les voies synthétiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Tubeimoside-B subit diverses réactions chimiques, notamment :

Oxydation : Le Tubeimoside-B peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur l'épine dorsale du triterpénoïde, ce qui peut conduire à de nouveaux composés présentant des propriétés uniques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés glycosylés du Tubeimoside-B, chacun présentant potentiellement des activités biologiques différentes .

Applications de recherche scientifique

Le Tubeimoside-B a une large gamme d'applications dans la recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude des saponines triterpénoïdes et de leurs propriétés chimiques.

Biologie : Le Tubeimoside-B est utilisé pour étudier les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

Médecine : Ses propriétés antitumorales et anti-inflammatoires en font un candidat pour le développement de nouveaux agents thérapeutiques. Les recherches ont montré son potentiel dans le traitement des cancers, des maladies inflammatoires et des infections virales.

Industrie : Le Tubeimoside-B est étudié pour son utilisation dans le développement de pesticides naturels et d'autres applications agricoles .

Mécanisme d'action

Le Tubeimoside-B exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Activité antitumorale : Il induit l'apoptose dans les cellules cancéreuses en activant les caspases et en perturbant la fonction mitochondriale. Il inhibe également la prolifération cellulaire en modulant les voies de signalisation telles que PI3K/Akt et MAPK.

Activité anti-inflammatoire : Le Tubeimoside-B réduit l'inflammation en inhibant la production de cytokines pro-inflammatoires et d'enzymes telles que COX-2 et iNOS.

Activité antivirale : Il interfère avec la réplication et l'assemblage viral, réduisant ainsi la charge virale

Applications De Recherche Scientifique

Tubeimoside-B has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying triterpenoid saponins and their chemical properties.

Biology: Tubeimoside-B is used to investigate cellular processes, including apoptosis and cell cycle regulation.

Medicine: Its antitumor and anti-inflammatory properties make it a candidate for developing new therapeutic agents. Research has shown its potential in treating cancers, inflammatory diseases, and viral infections.

Industry: Tubeimoside-B is explored for its use in developing natural pesticides and other agricultural applications .

Comparaison Avec Des Composés Similaires

Le Tubeimoside-B est comparé à d'autres saponines triterpénoïdes telles que :

Tubeimoside-A : Il présente des activités biologiques similaires, mais avec des profils de puissance et de toxicité différents.

Tubeimoside-C : Il présente des activités anti-inflammatoires et antitumorales plus fortes, mais une toxicité aiguë plus élevée que le Tubeimoside-B.

Acide oléanolique : Le composé parent du Tubeimoside-B, largement étudié pour ses propriétés hépatoprotectrices et anti-inflammatoires .

Le Tubeimoside-B se démarque par son profil équilibré de forte activité biologique et de toxicité relativement faible, ce qui en fait un candidat prometteur pour des recherches et un développement ultérieurs.

Propriétés

IUPAC Name |

7,8,18,28,29,35,51,55,56,58-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98O30/c1-25-46-47(89-51-43(77)38(72)29(67)21-82-51)45(79)53(85-25)91-48-39(73)30(68)22-83-54(48)93-56(80)63-14-13-57(2,3)15-27(63)26-9-10-34-59(5)16-28(66)50(60(6,24-65)33(59)11-12-61(34,7)62(26,8)17-35(63)69)92-55-49(42(76)40(74)31(20-64)87-55)90-52-44(78)41(75)32(23-84-52)86-36(70)18-58(4,81)19-37(71)88-46/h9,25,27-35,38-55,64-69,72-79,81H,10-24H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWAAJJGXQJTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structure of Tubeimoside II and how does it relate to its biological activity?

A: this compound is a cyclic bisdesmoside belonging to the oleanane type of triterpenoid saponins. [, , , , ] While its full spectroscopic data requires further collation from the literature, its structure notably features a C-16 hydroxyl group, distinguishing it from Tubeimoside I. This hydroxyl group plays a crucial role in enhancing the biological activity of this compound and reducing its toxicity compared to Tubeimoside I. [, ]

Q2: How does this compound exert its anti-tumor effects?

A: Research suggests that this compound exhibits its anti-tumor activity through multiple mechanisms. It has been shown to induce cell cycle arrest and programmed cell death (apoptosis) in various cancer cell lines. [] Specifically, this compound can promote tumor cell stagnation in the G2/M phase of the cell cycle, thereby inhibiting proliferation. [] Additionally, studies indicate that this compound can inhibit TGF-β1-induced metastatic progression in human retinoblastoma cells by suppressing redoxosome-dependent EGFR activation. []

Q3: Are there any studies comparing the efficacy of Tubeimosides I, II, and III?

A: Yes, comparative studies have revealed a structure-activity relationship among these three Tubeimosides. This compound demonstrates stronger anti-inflammatory, anti-tumor, and anti-tumorigenic activities compared to Tubeimoside I, while also exhibiting lower toxicity. [] Similarly, Tubeimoside III shows even greater potency than this compound but comes with increased toxicity. [] These findings highlight the potential of this compound as a promising candidate for cancer chemoprevention and chemotherapy. []

Q4: What analytical techniques are used to identify and quantify this compound in plant material?

A: Researchers utilize High-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry (HPLC-ESI/MS) for the identification and quantification of this compound. [] Additionally, a novel and sensitive method employing High-Performance Liquid Chromatography - Evaporative Light Scattering Detection (HPLC-ELSD) has also been developed for analysis. [] These techniques allow for the accurate determination of this compound content in Rhizoma Bolbostematis samples, ensuring quality control of this traditional medicine.

Q5: Has the natural variation in Tubeimoside content been investigated?

A: Studies analyzing 15 batches of Rhizoma Bolbostematis from various habitats have confirmed that the content of Tubeimosides, including this compound, can vary significantly depending on the source. [] This variability highlights the necessity for stringent quality control measures during the preparation and clinical application of Rhizoma Bolbostematis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252531.png)

![(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1252533.png)

![(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol](/img/structure/B1252542.png)

![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)